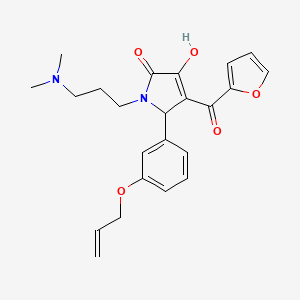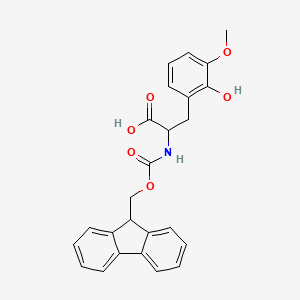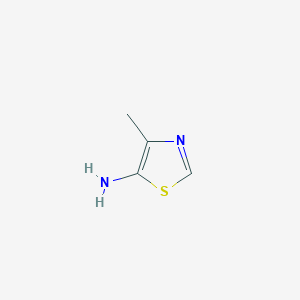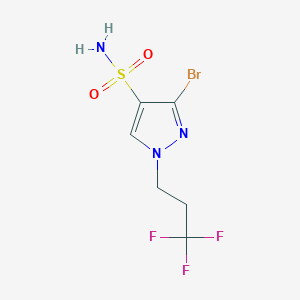![molecular formula C22H36OP2 B2621969 [1-(2R,5R)-2,5-Diethylphospholanyl]-[2-(2R,5R)-2,5-diethylphospholanyl-1-oxide]benzene CAS No. 924294-55-3](/img/structure/B2621969.png)
[1-(2R,5R)-2,5-Diethylphospholanyl]-[2-(2R,5R)-2,5-diethylphospholanyl-1-oxide]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[1-(2R,5R)-2,5-Diethylphospholanyl]-[2-(2R,5R)-2,5-diethylphospholanyl-1-oxide]benzene” is a chiral ligand that can be used to prepare the Duphos-Rhodium metal complex, which is used as a catalyst in asymmetric hydrogenation reactions .
Synthesis Analysis
This compound is used as a chiral ligand in the preparation of the Duphos-Rhodium metal complex . It is also used in the asymmetric hydrogenation of 2-methylenesuccinamic acid .Molecular Structure Analysis
The molecular formula of this compound is C22H36P2 . The SMILES string isCC[C@@H]1CCC@@HP1c2ccccc2P3C@HCC[C@H]3CC . Chemical Reactions Analysis
This compound is used as a catalyst in asymmetric hydrogenation reactions . It is particularly efficient for the asymmetric hydrogenation of various substituted acetamidoacrylates and enol acetates .Physical And Chemical Properties Analysis
This compound has a refractive index of n20/D 1.6 and a density of 1.01 g/mL at 25 °C . It is a clear colorless liquid or low melting solid .Scientific Research Applications
Asymmetric Hydrogenation Catalyst
1,2-Bis [(2R,5R)-2,5-diethylphospholano]benzene serves as a ligand for preparing the Duphos-Rhodium metal complex . This complex acts as a highly efficient catalyst in asymmetric hydrogenation reactions . Asymmetric hydrogenation is a crucial process in organic synthesis, allowing the selective reduction of prochiral substrates to yield optically active products. Researchers utilize this catalyst to achieve enantioselective transformations in drug synthesis, natural product chemistry, and fine chemical production .
Homogeneous Catalysis
The compound participates in homogeneous catalysis , specifically in rhodium-catalyzed reactions. Its chiral nature imparts selectivity, making it valuable for promoting various transformations. Researchers explore its use in C-C bond-forming reactions, such as hydroformylation, allylic substitution, and cycloadditions. The ligand’s unique stereochemistry influences the reaction outcome, enabling the synthesis of complex molecules with high enantiopurity .
Bioprocessing and Cell Culture
In bioprocessing and cell culture applications, 1,2-Bis [(2R,5R)-2,5-diethylphospholano]benzene plays a role in optimizing cell growth, protein expression, and biopharmaceutical production. Its coordination chemistry with transition metals allows for tailored catalyst design, impacting yield and selectivity in bioprocesses. Researchers explore its potential in bioconjugation, protein labeling, and enzyme immobilization .
Chiral Ligand for Transition Metals
As a chiral ligand, this compound interacts with transition metals (such as rhodium) to form stable complexes. These complexes exhibit unique reactivity and selectivity, making them valuable tools in synthetic chemistry. Researchers investigate their use in diverse transformations, including asymmetric allylations, cyclopropanations, and cross-coupling reactions .
Coordination Chemistry Studies
1,2-Bis [(2R,5R)-2,5-diethylphospholano]benzene serves as a model compound for studying coordination chemistry. Researchers explore its binding behavior with various metal centers, elucidating factors that influence stability, geometry, and reactivity. Insights gained from such studies contribute to designing novel ligands and understanding metal-ligand interactions .
Ligand Design in Organometallic Complexes
Organometallic complexes containing this ligand find applications in catalysis, materials science, and medicinal chemistry. Researchers tailor ligand structures to optimize properties like solubility, stability, and electronic effects. By incorporating 1,2-Bis [(2R,5R)-2,5-diethylphospholano]benzene, they create multifunctional complexes with enhanced performance in diverse reactions .
Mechanism of Action
Target of Action
It is known that this compound is used to prepare the duphos-rhodium metal complex , which suggests that its targets could be related to the catalytic processes in which this complex is involved.
Mode of Action
The mode of action of [1-(2R,5R)-2,5-Diethylphospholanyl]-[2-(2R,5R)-2,5-diethylphospholanyl-1-oxide]benzene involves its use as a chiral ligand in the preparation of the Duphos-Rhodium metal complex . This complex is used as a catalyst in asymmetric hydrogenation reactions . The compound’s interaction with its targets likely involves the formation of coordinate bonds with the metal center of the complex, facilitating the asymmetric hydrogenation process.
Biochemical Pathways
The biochemical pathways affected by [1-(2R,5R)-2,5-Diethylphospholanyl]-[2-(2R,5R)-2,5-diethylphospholanyl-1-oxide]benzene are related to its role in asymmetric hydrogenation reactions . These reactions are crucial in the synthesis of chiral molecules, which are important in many biological systems. The downstream effects of these reactions can include the production of enantiomerically pure compounds, which can have significant impacts in fields such as pharmaceuticals and agrochemicals.
Result of Action
The molecular and cellular effects of [1-(2R,5R)-2,5-Diethylphospholanyl]-[2-(2R,5R)-2,5-diethylphospholanyl-1-oxide]benzene’s action are related to its role in facilitating asymmetric hydrogenation reactions . By acting as a chiral ligand in the Duphos-Rhodium metal complex, it enables the selective production of one enantiomer over the other in these reactions, which can have significant implications in the synthesis of chiral molecules.
Future Directions
properties
IUPAC Name |
(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethyl-1λ5-phospholane 1-oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36OP2/c1-5-17-13-14-18(6-2)24(17)21-11-9-10-12-22(21)25(23)19(7-3)15-16-20(25)8-4/h9-12,17-20H,5-8,13-16H2,1-4H3/t17-,18-,19-,20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNSFIIPVBDTTF-UAFMIMERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(P1C2=CC=CC=C2P3(=O)C(CCC3CC)CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CC[C@H](P1C2=CC=CC=C2P3(=O)[C@@H](CC[C@H]3CC)CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36OP2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-methoxyphenyl)-N-{4-[4-(2-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2621889.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2621895.png)



![7-((5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one](/img/structure/B2621899.png)


![4-(2,5-dimethoxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2621902.png)
![2-[(3E)-3-(hydroxyimino)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B2621903.png)

![Methyl 3,5-dichloro-4-[(4-methoxyphenyl)methoxy]benzoate](/img/structure/B2621908.png)